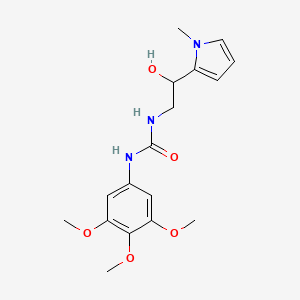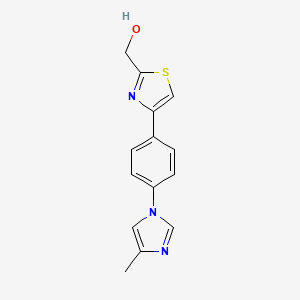
(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol: is a complex organic compound featuring a thiazole ring fused to a phenyl ring, which is further substituted with a 4-methyl-1H-imidazole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol . One common synthetic route includes:
Thiazole Formation: : Reacting a suitable thioamide with α-haloketones under acidic conditions to form the thiazole ring.
Phenyl Substitution: : Introducing the phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Imidazole Substitution: : Adding the 4-methyl-1H-imidazole group via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : Converting the thiazole ring to its corresponding sulfone or sulfoxide derivatives.
Reduction: : Reducing the imidazole ring to form a more reduced imidazole derivative.
Substitution: : Replacing functional groups on the phenyl ring or imidazole ring with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like amines or halides under various conditions, including phase transfer catalysis.
Major Products Formed
Oxidation Products: : Thiazole sulfones or sulfoxides.
Reduction Products: : Reduced imidazole derivatives.
Substitution Products: : Various substituted phenyl or imidazole derivatives.
科学研究应用
(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which (4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target.
相似化合物的比较
(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol: can be compared with other similar compounds, such as:
4-(1H-imidazol-1-yl)phenol: : Similar structure but lacks the thiazole ring.
4-(4-methyl-1H-imidazol-1-yl)benzoic acid: : Similar imidazole group but different functional group on the phenyl ring.
2-(4-methyl-1H-imidazol-1-yl)thiazole: : Similar thiazole and imidazole groups but different substitution pattern.
These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical properties and biological activities.
属性
IUPAC Name |
[4-[4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-6-17(9-15-10)12-4-2-11(3-5-12)13-8-19-14(7-18)16-13/h2-6,8-9,18H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYLSVGDKITEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)C3=CSC(=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane](/img/structure/B2823427.png)
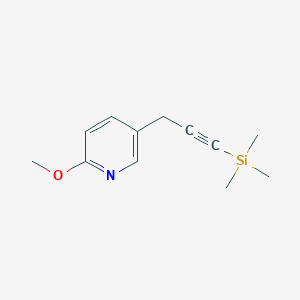
![3-(2-methoxyethyl)-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2823431.png)
![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)
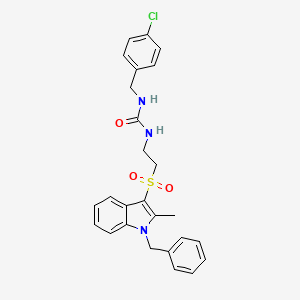
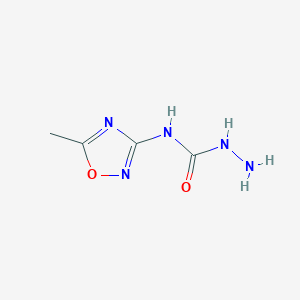
![Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2823439.png)
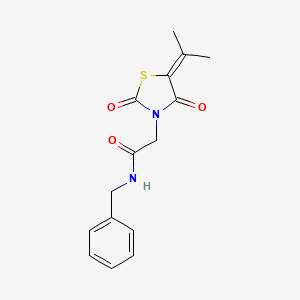
![2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2823441.png)
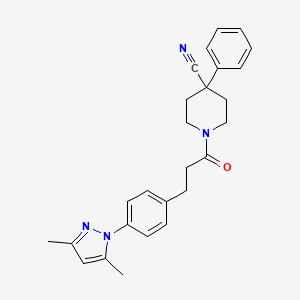
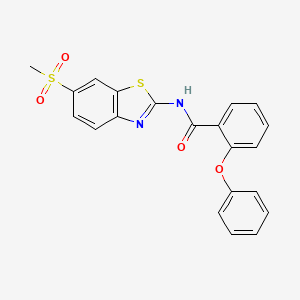
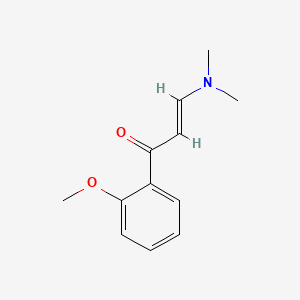
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2823445.png)
